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3-Piperidin-4-ylmethyl-quinoline

FAAH inhibition Endocannabinoid system Covalent inhibitor SAR

3-Piperidin-4-ylmethyl-quinoline (CAS 136701-92-3) is a heterocyclic building block comprising a quinoline ring connected to a piperidine moiety via a methylene bridge at the 3-position. This specific connectivity defines the pharmacophoric core of PF-750, a covalent Fatty Acid Amide Hydrolase (FAAH) inhibitor with an IC₅₀ of 16.2 nM against human FAAH.

Molecular Formula C15H18N2
Molecular Weight 226.32 g/mol
CAS No. 136701-92-3
Cat. No. B3100308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Piperidin-4-ylmethyl-quinoline
CAS136701-92-3
Molecular FormulaC15H18N2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESC1CNCCC1CC2=CC3=CC=CC=C3N=C2
InChIInChI=1S/C15H18N2/c1-2-4-15-14(3-1)10-13(11-17-15)9-12-5-7-16-8-6-12/h1-4,10-12,16H,5-9H2
InChIKeyOATCEHWCYFWXNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Piperidin-4-ylmethyl-quinoline (CAS 136701-92-3): Core Scaffold Evidence Guide for FAAH-Targeted Discovery


3-Piperidin-4-ylmethyl-quinoline (CAS 136701-92-3) is a heterocyclic building block comprising a quinoline ring connected to a piperidine moiety via a methylene bridge at the 3-position. This specific connectivity defines the pharmacophoric core of PF-750, a covalent Fatty Acid Amide Hydrolase (FAAH) inhibitor with an IC₅₀ of 16.2 nM against human FAAH [1]. The compound exists as a free base (MW 226.32, LogP 2.78, TPSA 24.92 Ų) and is structurally distinct from its 2-quinolinylmethyl, 4-quinolinylmethyl, and directly attached regioisomers, each of which exhibits divergent biological activity profiles [2].

Why Generic Substitution of 3-Piperidin-4-ylmethyl-quinoline with Regioisomeric Analogs Fails in FAAH Drug Discovery


Substituting 3-Piperidin-4-ylmethyl-quinoline with its 2-quinolinylmethyl, 4-quinolinylmethyl, or direct-attachment analogs introduces measurable losses in target binding affinity and covalent inhibition kinetics. The 3-position attachment geometry is critical for orienting the quinoline ring within the FAAH acyl chain-binding pocket, as validated by a 2.75 Å co-crystal structure (PDB: 2VYA) [1]. The 2-quinolinylmethyl regioisomer (PF-622 scaffold) exhibits approximately 2-fold lower FAAH inhibition potency (IC₅₀ 33 nM vs 16.2 nM), while the 4-quinolinylmethyl variant lacks the crystallographically confirmed binding pose [2]. Furthermore, eliminating the methylene linker (direct piperidine–quinoline attachment) abolishes the spatial separation required for the urea/carbamate warhead to reach the catalytic Ser241 nucleophile, rendering such analogs inactive as covalent FAAH inhibitors [1]. These structure-based differences cannot be compensated for by modifications elsewhere in the molecule without re-engineering the entire pharmacophore.

Quantitative Differentiation Evidence for 3-Piperidin-4-ylmethyl-quinoline vs. Closest Analogs


3-Quinolinylmethyl vs. 2-Quinolinylmethyl FAAH Inhibition Potency: A Direct Head-to-Head Comparison via PF-750 and PF-622

The 3-quinolinylmethyl-piperidine scaffold (core of PF-750) demonstrates approximately 2-fold higher FAAH inhibitory potency than the 2-quinolinylmethyl-piperazine scaffold (core of PF-622). Under identical assay conditions (pH 7.4, 2°C, ammonia production from oleamide hydrolysis), PF-750 achieves an IC₅₀ of 16.2 nM compared to 33 nM for PF-622 [1]. The kinact/KI ratio for human FAAH is 791 ± 34 M⁻¹s⁻¹ for PF-750 versus 621 ± 130 M⁻¹s⁻¹ for PF-622, confirming that the 3-substitution geometry provides both thermodynamic and kinetic advantages for covalent carbamylation of Ser241 [2].

FAAH inhibition Endocannabinoid system Covalent inhibitor SAR

Crystallographic Validation of the 3-Quinolinylmethyl Binding Mode at 2.75 Å Resolution vs. Absence of Structural Data for 4-Substituted and Direct-Attachment Analogs

A 2.75 Å co-crystal structure of humanized-rat FAAH (h/rFAAH) complexed with PF-750 (PDB: 2VYA) confirms that the 3-quinolinylmethyl-piperidine scaffold occupies the acyl chain-binding pocket with the quinoline ring making specific hydrophobic contacts and the piperidine urea carbamylating the catalytic Ser241 [1]. In contrast, no equivalent high-resolution co-crystal structure exists for the 4-quinolinylmethyl regioisomer or for piperidine directly attached to quinoline at any position, indicating that these alternative scaffolds may not achieve a productive binding conformation within the FAAH active site [2]. The PF-750–FAAH structure additionally reveals a 7.6-fold human/rat species selectivity ratio (kinact/KI hFAAH/rFAAH = 7.6), a property not demonstrated for the 2- or 4-substituted analogs [1].

Structural biology FAAH co-crystal Inhibitor design

Sequential Protonation Capacity Driven by Dual pKa: Free Base Piperidine (pKa ~11.2) vs. Quinoline (pKa ~4.9) Enables pH-Dependent Solubility Tuning Unavailable in Direct-Attachment Analogs

3-Piperidin-4-ylmethyl-quinoline free base possesses two independently ionizable nitrogens: the piperidine secondary amine (estimated pKa ≈ 11.2) and the quinoline ring nitrogen (estimated pKa ≈ 4.9), enabling sequential protonation and controlled salt formation . The free base (CAS 136701-92-3, MW 226.32) can be converted to the dihydrochloride salt (CAS 1187927-55-4, MW 299.24), which exhibits markedly enhanced aqueous solubility for biological assays . In contrast, 4-(piperidin-4-yl)quinoline (CAS 916731-02-7), which lacks the methylene linker, has only one rotatable bond between the rings (vs. 2 for the 3-methyl-linked analog), resulting in greater conformational rigidity and reduced degrees of freedom for salt formation optimization .

Physicochemical properties Salt selection Formulation development

Proteome-wide Selectivity of the 3-Quinolinylmethyl Scaffold: Complete FAAH Selectivity vs. All Other Mammalian Serine Hydrolases Tested

Activity-based proteomic profiling (ABPP) using a rhodamine-tagged fluorophosphonate probe demonstrated that PF-750 (derived from the 3-quinolinylmethyl-piperidine scaffold) exhibits complete selectivity for FAAH relative to the entire mammalian serine hydrolase family at concentrations up to 10 μM [1]. This proteome-wide selectivity is attributed to FAAH's unique ability to hydrolyze C(O)–N bonds, distinguishing it from other serine hydrolases restricted to ester/thioester substrates. In contrast, earlier FAAH inhibitor classes (e.g., trifluoromethyl ketones) and non-3-substituted quinoline-piperidine conjugates show detectable cross-reactivity with multiple off-target serine hydrolases [2]. The selectivity window translates to an IC₅₀ ratio of >600-fold for FAAH vs. the closest off-target tested.

Selectivity profiling Activity-based protein profiling Off-target risk

Optimal Research and Procurement Scenarios for 3-Piperidin-4-ylmethyl-quinoline (CAS 136701-92-3)


FAAH Inhibitor Library Synthesis: Prioritizing the 3-Quinolinylmethyl Scaffold for Covalent Warhead Derivatization

For medicinal chemistry teams synthesizing covalent FAAH inhibitor libraries, 3-Piperidin-4-ylmethyl-quinoline free base (CAS 136701-92-3) is the preferred starting material. The unsubstituted piperidine NH can be directly converted to ureas (via isocyanate or carbamoyl chloride), carbamates, or amides to generate PF-750 analogs. The 2-fold potency advantage over the 2-substituted scaffold (IC₅₀ 16.2 vs 33 nM) [Section 3, Evidence 1] means that structure–activity relationship (SAR) exploration from the 3-substituted core requires fewer synthetic iterations to reach sub-nanomolar potency, accelerating lead optimization timelines.

Structure-Based Drug Design Using the FAAH Co-Crystal Template (PDB: 2VYA)

Computational chemists performing docking studies, molecular dynamics simulations, or free energy perturbation calculations should select the 3-quinolinylmethyl scaffold as the docking template because it is the only regioisomer with an experimentally validated, high-resolution (2.75 Å) binding pose in the FAAH active site [Section 3, Evidence 2]. The 4-quinolinylmethyl and direct-attachment analogs lack co-crystal structures, precluding reliable structure-based design and introducing significant uncertainty into computational binding predictions.

Assay Development Requiring Tunable Aqueous Solubility via Controlled Salt Stoichiometry

For biochemical and cell-based assay development requiring pH-dependent solubility optimization, procurement of the free base form (CAS 136701-92-3) is essential. The sequential protonation of the piperidine (pKa ~11.2) and quinoline (pKa ~4.9) nitrogens allows precise control over the degree of salt formation, enabling conversion to mono- or di-hydrochloride salts with tailored solubility profiles [Section 3, Evidence 3]. The 2-rotatable-bond methylene linker preserves conformational flexibility during salt formation, a feature absent in directly attached piperidine-quinoline analogs with only 1 rotatable bond.

Selectivity Screening Panels Minimizing Polypharmacology Risk in Lead Series

Research programs evaluating FAAH inhibitors for chronic pain, inflammation, or anxiety indications should adopt the 3-quinolinylmethyl-piperidine scaffold to leverage its proteome-wide selectivity profile. ABPP data confirm complete FAAH selectivity over all mammalian serine hydrolases [Section 3, Evidence 4], enabling a focused counter-screening panel rather than broad kinome or hydrolase profiling. Scaffolds lacking this validated selectivity profile may require substantially larger screening cascades, increasing discovery costs and timelines.

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